Mao-B-IN-23

MAO-B inhibition IC50 enzymology

Mao-B-IN-23 (Compound 11f) is a reversible, competitive inhibitor of MAO-B with IC50 1.44 µM and Ki 0.51 µM. Distinguished from irreversible inhibitors (selegiline) by its spiro pseudoindoxyl ketone scaffold and dialyzable reversibility, it provides a clean probe without acetylcholinesterase inhibition. Ideal for kinetic studies requiring washout, comparator assays alongside safinamide, and medicinal chemistry optimization of this novel chemotype.

Molecular Formula C19H18BrNO
Molecular Weight 356.3 g/mol
Cat. No. B12387546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-B-IN-23
Molecular FormulaC19H18BrNO
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)C3=CC=CC=C3N2CC4=CC=C(C=C4)Br
InChIInChI=1S/C19H18BrNO/c20-15-9-7-14(8-10-15)13-21-17-6-2-1-5-16(17)18(22)19(21)11-3-4-12-19/h1-2,5-10H,3-4,11-13H2
InChIKeyXEVZVVGVFRMWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mao-B-IN-23: A Reversible, Competitive MAO-B Inhibitor with a Spiro Pseudoindoxyl Ketone Scaffold for Research Use


Mao-B-IN-23 (also known as Compound 11f) is a reversible and competitive inhibitor of monoamine oxidase B (MAO-B) [1]. It belongs to the spiro pseudoindoxyl ketone class, with the chemical name 1′-[(4-bromophenyl)methyl]spiro[cyclopentane-1,2′-[2H]indol]-3′(1′H)-one (CAS: 2107978-22-1, molecular weight 356.26) [1]. The compound exhibits an IC50 of 1.44 µM and a Ki of 0.51 µM against human MAO-B in continuous spectrophotometric assays [1].

Why Generic Substitution of Mao-B-IN-23 with Other MAO-B Inhibitors Is Not Advised


MAO-B inhibitors exhibit substantial diversity in mechanism (reversible vs. irreversible), selectivity index, and off-target profiles, which directly impact experimental outcomes and interpretation [1]. Mao-B-IN-23 provides a reversible and competitive inhibition modality, unlike the irreversible inhibitors selegiline and rasagiline, and demonstrates a distinct selectivity index (SI ≈ 12) compared to highly selective agents like safinamide (SI > 2105) [1]. Its spiro pseudoindoxyl ketone scaffold further distinguishes it from propargylamine- and aminoindan-based chemotypes, necessitating careful compound selection for studies investigating structure-activity relationships, reversibility, or selectivity.

Quantitative Differentiation of Mao-B-IN-23: Comparator-Based Evidence for Scientific Selection


MAO-B Inhibitory Potency: Mao-B-IN-23 IC50 of 1.44 µM in Direct Assay Comparison with Safinamide and Pargyline

In a continuous spectrophotometric assay using human recombinant MAO-B, Mao-B-IN-23 (compound 11f) exhibited an IC50 of 1.44 ± 0.21 µM [1]. In the same study, the clinically used reversible inhibitor safinamide showed an IC50 of 0.019 ± 0.0019 µM, and the irreversible inhibitor pargyline had an IC50 of 0.11 ± 0.011 µM [1]. Thus, Mao-B-IN-23 is approximately 76-fold less potent than safinamide and 13-fold less potent than pargyline in this assay system.

MAO-B inhibition IC50 enzymology

Reversibility Profile: Mao-B-IN-23 Recovers MAO-B Activity After Dialysis, Similar to Safinamide

In a reversibility experiment using dialysis, Mao-B-IN-23 (11f) demonstrated effective recovery of MAO-B inhibition, comparable to that of safinamide, a known reversible inhibitor [1]. In contrast, irreversible MAO-B inhibitors such as selegiline (IC50 ≈ 19.6 nM [2]) and rasagiline (IC50 ≈ 28.1 nM [3]) form covalent bonds with the enzyme and do not recover activity after dialysis [1][4].

MAO-B inhibition reversibility mechanism of action

MAO-B Selectivity: Mao-B-IN-23 Displays Moderate 12-Fold Selectivity Over MAO-A

Mao-B-IN-23 exhibited a selectivity index (SI) of 11.91, calculated as the ratio of MAO-A IC50 (17.15 ± 1.14 µM) to MAO-B IC50 (1.44 ± 0.21 µM) [1]. In the same assay, safinamide showed much higher selectivity (SI > 2105; MAO-A IC50 > 40 µM) [1]. The irreversible inhibitors selegiline and rasagiline have reported SI values of approximately 450 [2] and 20.9 [3], respectively.

MAO-B selectivity MAO-A selectivity index

Low Off-Target Inhibition: Mao-B-IN-23 Shows Minimal Activity Against Cholinesterases

At a concentration of 10 µM, Mao-B-IN-23 (11f) reduced acetylcholinesterase (AChE) activity to 68.95 ± 0.39% of control and butyrylcholinesterase (BChE) activity to 72.06 ± 6.88% [1]. This indicates weak inhibition of these enzymes, with IC50 values >10 µM. By comparison, many MAO inhibitors have been associated with significant anticholinergic effects.

off-target acetylcholinesterase butyrylcholinesterase

Competitive Inhibition Mechanism: Mao-B-IN-23 Binds Reversibly to the MAO-B Active Site with Ki of 0.51 µM

Kinetic analysis revealed that Mao-B-IN-23 (11f) is a competitive inhibitor of MAO-B with a Ki value of 0.51 ± 0.023 µM [1]. This mechanism is shared by safinamide but contrasts with the irreversible, mechanism-based inhibition exhibited by selegiline and rasagiline, which covalently modify the FAD cofactor.

competitive inhibition Ki enzyme kinetics

Research Application Scenarios for Mao-B-IN-23 Based on Validated Differential Evidence


In Vitro Characterization of Reversible MAO-B Inhibition in Enzyme Assays

Mao-B-IN-23 serves as a valuable tool for researchers investigating reversible, competitive MAO-B inhibition. Its well-defined IC50 (1.44 µM) and Ki (0.51 µM) values enable precise kinetic analyses in continuous spectrophotometric or fluorometric assays [1]. The compound's reversibility, confirmed by dialysis recovery experiments, makes it suitable for studies requiring washout of inhibitor to restore enzyme activity [1].

Comparative Pharmacology Studies of MAO-B Inhibitor Mechanisms

Due to its reversible, competitive mechanism, Mao-B-IN-23 provides a distinct comparator for studies alongside irreversible inhibitors (selegiline, rasagiline) and other reversible agents (safinamide) [1]. Its moderate selectivity index (~12) offers an intermediate profile between highly selective inhibitors and non-selective MAO inhibitors, useful for probing the functional consequences of partial MAO-A inhibition [1].

Structure-Activity Relationship (SAR) Exploration of Spiro Pseudoindoxyl Scaffolds

As the lead compound from a series of N-benzylated spiro pseudoindoxyl derivatives, Mao-B-IN-23 (11f) represents a novel chemotype for MAO-B inhibition [1]. Researchers can use this compound as a starting point for medicinal chemistry efforts aimed at improving potency, selectivity, or pharmacokinetic properties within this structural class [1].

Off-Target Profiling in Neuropharmacology Studies

Mao-B-IN-23 exhibits weak inhibition of acetylcholinesterase and butyrylcholinesterase at concentrations up to 10 µM, making it a cleaner probe for MAO-B-specific effects compared to MAO inhibitors with significant anticholinergic activity [1]. This property is particularly relevant for neuropharmacology studies where cholinergic modulation could confound interpretation of MAO-B inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mao-B-IN-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.